Dimethyl 2-acetylpropanedioate
Description
Dimethyl 2-acetylpropanedioate is a diester derivative of propanedioic acid (malonic acid), featuring an acetyl group at the C-2 position and methyl ester groups at both terminal carboxylates. Its structure enables diverse reactivity, particularly in nucleophilic substitution and cyclization reactions, making it valuable in synthesizing heterocycles and functionalized intermediates.
Properties
CAS No. |
17094-36-9 |
|---|---|
Molecular Formula |
C7H10O5 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
dimethyl 2-acetylpropanedioate |
InChI |
InChI=1S/C7H10O5/c1-4(8)5(6(9)11-2)7(10)12-3/h5H,1-3H3 |
InChI Key |
OGINYHLEYVNAAR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)OC)C(=O)OC |
Canonical SMILES |
CC(=O)C(C(=O)OC)C(=O)OC |
Synonyms |
2-Acetylmalonic acid dimethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Dimethyl 2-acetylpropanedioate belongs to a family of propanedioate esters with varying substituents. Key analogs include:
Key Observations:
- Acetyl vs. Cyano Groups: The acetyl group in this compound is electron-withdrawing, increasing electrophilicity at the C-2 position compared to cyano-substituted analogs (e.g., ethyl 2-cyano-2-phenylacetate). This makes the acetyl derivative more reactive in nucleophilic attacks .
- Methylidene Group : Diethyl 2-methylidenepropanedioate (CAS 3377-20-6) exhibits a conjugated double bond at C-2, enhancing its use in Diels-Alder reactions, unlike the acetylated analog .
- Amino Substituents: Diethyl 2-(benzyl(methyl)amino)propanedioate undergoes cyclization to form hydantoins, a reaction less feasible with acetylated derivatives due to steric and electronic differences .
Physical and Chemical Properties
- Ester Group Influence : Dimethyl esters (e.g., this compound) are typically more volatile and less soluble in polar solvents than diethyl analogs (e.g., diethyl 2-methylidenepropanedioate) due to shorter alkyl chains .
- Safety Considerations : Diethyl 2-methylidenepropanedioate requires stringent safety protocols (e.g., physician consultation upon exposure), suggesting that acetylated analogs may have distinct handling requirements .
Q & A
Q. What are the common synthetic pathways for dimethyl 2-acetylpropanedioate, and how can reaction conditions be optimized?
Methodological Answer: this compound is typically synthesized via acetylation of propanedioate derivatives or through Claisen condensation. Optimization involves systematic variation of catalysts (e.g., acid/base), solvents (polar vs. nonpolar), and temperature. Factorial design can identify critical parameters: for example, a 2³ design testing temperature (25°C vs. 60°C), catalyst concentration (0.1 M vs. 0.5 M), and solvent polarity (THF vs. DCM). Response surface methodology (RSM) can model interactions between variables to maximize yield .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural elucidation, particularly for distinguishing keto-enol tautomers. Mass spectrometry (EI-MS or ESI-MS) confirms molecular weight and fragmentation patterns. Infrared spectroscopy (IR) identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Cross-validation using X-ray crystallography resolves ambiguities in stereochemistry, while HPLC monitors reaction progress and purity .
Q. How does the reactivity of this compound vary under acidic, basic, or thermal conditions?
Methodological Answer: Reactivity studies should employ controlled experiments:
- Acidic conditions : Monitor ester hydrolysis (e.g., using HCl in dioxane) via pH titration and kinetic sampling.
- Basic conditions : Track enolate formation (e.g., with NaH or LDA) using in situ IR or quenching experiments.
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. Kinetic studies under inert atmospheres (N₂/Ar) isolate thermal effects .
Q. What storage and stability protocols are recommended for this compound in laboratory settings?
Methodological Answer: Store under inert gas (argon) at –20°C in amber vials to prevent moisture absorption and photodegradation. Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis to quantify degradation products (e.g., diketone byproducts). Use Karl Fischer titration to monitor water content in stored samples .
Advanced Research Questions
Q. How should researchers address contradictory data in published studies on this compound’s reaction mechanisms?
Methodological Answer: Perform systematic meta-analyses of existing literature to identify variables causing discrepancies (e.g., solvent purity, catalyst sourcing). Replicate key studies under standardized conditions, employing robust statistical tools (ANOVA, Bayesian inference) to quantify uncertainty. Isotopic labeling (e.g., ¹³C-tracers) or in situ spectroscopy (Raman/NMR) can resolve mechanistic ambiguities .
Q. What experimental strategies are suitable for probing the mechanistic role of this compound in multicomponent reactions?
Methodological Answer: Use kinetic isotope effects (KIE) with deuterated substrates to identify rate-determining steps. Time-resolved electrospray ionization mass spectrometry (TR-ESI-MS) captures transient intermediates. Density Functional Theory (DFT) simulations map reaction pathways and transition states, validated by experimental activation parameters (Eyring plots) .
Q. How can computational modeling enhance the design of this compound-based catalysts or ligands?
Methodological Answer: Molecular docking (AutoDock/Vina) predicts binding affinities for ligand design. Quantum mechanical calculations (Gaussian, ORCA) optimize geometries and electronic properties (HOMO/LUMO). Machine learning (e.g., COMSOL-AI integration) trains models on existing catalytic datasets to predict novel substrates or conditions .
Q. What challenges arise in replicating this compound-mediated transformations across different laboratories?
Methodological Answer: Variability often stems from trace impurities (e.g., metal contaminants) or uncalibrated equipment. Implement interlaboratory studies with shared reference standards. Use Design of Experiments (DoE) to quantify sensitivity to parameters like stirring rate or oxygen levels. Report detailed protocols following FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can factorial design optimize the synthesis of this compound derivatives for high-throughput screening?
Methodological Answer: A 2⁴ factorial design evaluates four factors: temperature, catalyst loading, solvent polarity, and reaction time. Central Composite Design (CCD) refines optimal conditions. High-throughput robotic platforms (e.g., Chemspeed) enable parallel synthesis, with LC-MS for rapid product validation. Pareto charts prioritize significant variables .
Q. What gaps exist in the current literature on this compound’s applications in asymmetric catalysis?
Methodological Answer: Systematic bibliometric analysis (VOSviewer, CiteSpace) reveals understudied areas, such as enantioselective aldol reactions. Propose studies comparing chiral auxiliaries (e.g., Evans vs. Oppolzer) or novel organocatalysts. Use circular dichroism (CD) and chiral HPLC to quantify enantiomeric excess (ee) and correlate with theoretical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
